molecular formula C16H22O3 B3025608 3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone CAS No. 884504-31-8

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone

Cat. No.: B3025608
CAS No.: 884504-31-8
M. Wt: 262.34 g/mol
InChI Key: PXDTYPPZIMEGLE-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and an isopropyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone involves its interaction with specific molecular targets. The 1,3-dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may also affect the compound’s steric properties and overall stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane Derivatives: Compounds with similar 1,3-dioxane rings, such as 1,3-dioxolane derivatives, share structural similarities.

    Propiophenone Derivatives: Other propiophenone derivatives with different substituents on the aromatic ring.

Uniqueness

3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone is unique due to the combination of the 1,3-dioxane ring and the isopropyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12(2)13-4-6-14(7-5-13)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDTYPPZIMEGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645992
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-31-8
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(1-methylethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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